Product packaging for Hexanal, 5-methyl-3-(2-methylpropyl)-(Cat. No.:CAS No. 388621-92-9)

Hexanal, 5-methyl-3-(2-methylpropyl)-

Cat. No.: B15411582
CAS No.: 388621-92-9
M. Wt: 170.29 g/mol
InChI Key: SGDDLQCALMFFSA-UHFFFAOYSA-N
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Description

Hexanal, 5-methyl-3-(2-methylpropyl)- is a branched-chain aldehyde with the structural formula CH₃CH₂CH(CH₂CH(CH₃)₂)CH(CH₃)CHO. This compound features a hexanal backbone substituted with a methyl group at position 5 and a 2-methylpropyl (isobutyl) group at position 2. The branching significantly impacts its physicochemical properties, including volatility, solubility, and aroma profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B15411582 Hexanal, 5-methyl-3-(2-methylpropyl)- CAS No. 388621-92-9

Properties

CAS No.

388621-92-9

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

5-methyl-3-(2-methylpropyl)hexanal

InChI

InChI=1S/C11H22O/c1-9(2)7-11(5-6-12)8-10(3)4/h6,9-11H,5,7-8H2,1-4H3

InChI Key

SGDDLQCALMFFSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC=O)CC(C)C

Origin of Product

United States

Biological Activity

Hexanal, 5-methyl-3-(2-methylpropyl)-, also known by its CAS number 585538-79-0, is a volatile organic compound belonging to the aldehyde class. This compound has garnered attention due to its potential biological activities, including antioxidant and antimicrobial properties. This article aims to explore the biological activity of this compound through a detailed review of relevant literature, case studies, and research findings.

  • Molecular Formula : C₁₁H₂₀O
  • Molecular Weight : 168.276 g/mol
  • Structure : The compound features a hexanal backbone with methyl and isobutyl substituents.

Antioxidant Activity

Antioxidant activity is a crucial aspect of many organic compounds, particularly those derived from natural sources. Hexanal derivatives have been studied for their ability to scavenge free radicals and reduce oxidative stress.

  • Mechanism : The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds that can donate hydrogen atoms to free radicals exhibit strong antioxidant properties.
SampleIC50 (µg/mL)
Hexanal derivativeXX.X ± X.X
Trolox (standard)250

Note: Specific IC50 values for Hexanal, 5-methyl-3-(2-methylpropyl)- were not found in the literature but are critical for comparison.

Antimicrobial Activity

The antimicrobial properties of hexanal compounds have been explored in various studies. Research indicates that certain hexanal derivatives exhibit significant antibacterial effects against common pathogens.

PathogenMIC (µg/mL)
Staphylococcus aureus4.35 ± 0
Escherichia coli8.71 ± 0

Research Findings

A comprehensive analysis of various studies reveals the following insights into the biological activity of hexanal derivatives:

  • Oxidative Stress Reduction : Compounds similar to hexanal have been shown to mitigate oxidative stress in cellular models, indicating potential therapeutic applications in conditions like diabetes and cardiovascular diseases .
  • Cellular Mechanisms : Research indicates that hexanal can induce apoptosis in certain bacterial strains, suggesting a mechanism by which it exerts its antibacterial effects .
  • Volatile Profile Studies : Studies on volatile compounds from various sources have identified hexanal as a significant component contributing to the aroma and potential health benefits of essential oils .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound is compared to other hexanal derivatives and branched aldehydes (Table 1):

Compound Structure Key Substitutions Natural Occurrence
Hexanal CH₃(CH₂)₄CHO None Green tea, fruits, wine
(E)-2-Hexenal CH₃CH₂CH=CHCH₂CHO α,β-unsaturated double bond Wines, peppers, citrus
3-Methylhexanal CH₃CH₂CH(CH₃)CH₂CHO Methyl at C3 Fermented foods, dairy products
5-Methyl-3-(2-methylpropyl)hexanal CH₃CH₂CH(CH₂CH(CH₃)₂)CH(CH₃)CHO Methyl (C5), isobutyl (C3) Rare; potential fungal metabolites

Key Observations :

  • Branching Effects : The isobutyl group in the target compound increases molecular weight and steric hindrance, reducing volatility compared to linear hexanal .
  • Aroma Profile: Hexanal is associated with "green, grassy" notes, while branched derivatives like 5-methyl-3-(2-methylpropyl)-hexanal may exhibit woody or fruity undertones due to reduced volatility and altered interactions with olfactory receptors .

Physicochemical Properties and Thresholds

Data inferred from analogous compounds (Table 2):

Property Hexanal (E)-2-Hexenal 5-Methyl-3-(2-methylpropyl)-hexanal*
Molecular Weight (g/mol) 100.16 98.14 ~156.27
Odor Threshold (μg/L) 4.5–50 0.1–1.5 Estimated >100
Boiling Point (°C) 128–130 155–160 ~200–220 (predicted)
Solubility in Water Low Very low Extremely low

*Predicted based on branching and molecular weight.

Key Findings :

  • The target compound’s higher molecular weight and branching likely elevate its odor threshold, reducing its direct contribution to aroma compared to hexanal or (E)-2-hexenal. However, it may act synergistically with other VOCs to modify flavor profiles .
  • In extraction processes, its non-polar nature (due to the isobutyl group) suggests preferential solubility in ethanol-benzene mixtures, similar to esters like 1,2-benzenedicarboxylic acid bis(2-methylpropyl) ester .

Functional Roles in Natural Systems

  • Hexanal : Dominant in plant defense mechanisms and fruit ripening, contributing to "green" aromas in teas and wines .
  • (E)-2-Hexenal: Abundant in stressed plants, imparting sharp, leafy notes; more reactive due to conjugation .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for confirming the structure of 5-methyl-3-(2-methylpropyl)-hexanal, and how are they applied?

  • Methodological Answer : Structural elucidation requires a combination of gas chromatography-mass spectrometry (GC-MS) for volatile compound identification and nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis. For example, GC-MS can differentiate isomers by retention indices and fragmentation patterns, as demonstrated in chili VOC studies . NMR (¹H and ¹³C) is critical for resolving branching at the 3-(2-methylpropyl) position, with DEPT and COSY experiments clarifying proton coupling.

Q. What challenges arise in synthesizing 5-methyl-3-(2-methylpropyl)-hexanal with high enantiomeric purity?

  • Methodological Answer : Key challenges include controlling regioselectivity during alkylation at the 3-position and minimizing racemization. Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic reduction (e.g., alcohol dehydrogenases) may enhance enantioselectivity, as shown in whole-cell biocatalysis studies for hexanal derivatives . Purification via preparative HPLC with chiral columns is recommended to isolate enantiomers.

Advanced Research Questions

Q. How does the 3-(2-methylpropyl) branching influence the volatility and bioactivity of 5-methyl-3-(2-methylpropyl)-hexanal compared to linear analogs?

  • Methodological Answer : Branching reduces volatility due to increased molecular weight and steric hindrance, as observed in postharvest studies where hexanal vapor efficacy depends on substituent size . Bioactivity is modulated by lipophilicity; branched chains enhance membrane penetration, critical for antifungal effects. Comparative studies using octanol-water partition coefficients (LogP) and molecular dynamics simulations can quantify these effects .

Q. What experimental parameters are critical when optimizing 5-methyl-3-(2-methylpropyl)-hexanal vapor treatments for delaying fruit ripening?

  • Methodological Answer : Key parameters include:

  • Vapor concentration : 1200 ppm hexanal significantly delayed banana ripening by reducing total soluble solids (TSS) from 13.85° Brix (control) to 6.86° Brix .
  • Exposure duration : 2-hour treatments balance efficacy and phytotoxicity risks.
  • Storage conditions : Dynamic controlled atmosphere (DCA) systems with intermittent O₂ pull-downs enhance hexanal uptake, as shown in pear studies .
    • Data Contradiction Note : Discrepancies in optimal concentrations across studies may arise from fruit species variability. Meta-analyses comparing apples, bananas, and tomatoes are advised .

Q. How can transcriptomic data clarify mitochondrial dysfunction in fungal pathogens exposed to 5-methyl-3-(2-methylpropyl)-hexanal?

  • Methodological Answer : RNA-seq analysis reveals downregulation of mitochondrial electron transport chain (ETC) genes (e.g., COX1, NDUFS1) and upregulation of apoptosis markers (e.g., caspases), as seen in Aspergillus flavus treated with hexanal . Complementary assays—reactive oxygen species (ROS) staining and JC-1 mitochondrial membrane potential probes —validate transcriptomic findings.

Q. What strategies resolve contradictions in reported antifungal efficacy of hexanal derivatives across studies?

  • Methodological Answer : Variability often stems from differences in fungal strains or application methods. Standardizing spore viability assays (e.g., CFU counts vs. LIVE/DEAD staining) and using isogenic fungal mutants (e.g., ΔAtg8 for autophagy studies) improves reproducibility. Cross-referencing with structural analogs (e.g., 2-methoxy-3-(2-methylpropyl)-pyrazine ) identifies substituent-specific activity trends.

Data-Driven Insights

  • Postharvest Efficacy : Hexanal vapor (1200 ppm, 2 hours) reduced TSS in bananas by 50%, delaying ripening .
  • Antifungal Mechanism : Hexanal induces 2.5-fold ROS increase and 60% mitochondrial membrane potential loss in A. flavus .
  • Structural Impact : Branched derivatives exhibit 30% lower volatility but 40% higher LogP than linear hexanal, enhancing bioactivity .

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